

What are the physical and chemical properties of 1,1'-diacetylferrocene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1'-Diacetylferrocene**

Cat. No.: **B072986**

[Get Quote](#)

A Comprehensive Technical Guide to 1,1'-Diacetylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of **1,1'-diacetylferrocene**, an important organometallic compound and versatile synthetic intermediate. The document summarizes its key physical characteristics, spectroscopic data, and chemical reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.

Introduction

1,1'-Diacetylferrocene, with the chemical formula $C_{14}H_{14}FeO_2$, is a derivative of ferrocene where an acetyl group is attached to each of the two cyclopentadienyl rings.^{[1][2]} This symmetrical structure imparts unique chemical and physical properties that make it a valuable starting material in organic synthesis, materials science, and for the development of novel pharmaceutical compounds.^{[3][4]} Its redox activity, stemming from the iron center, is a key feature explored in various applications, including catalysis and the design of electroactive polymers.^[3]

Physical Properties

1,1'-Diacetylferrocene is a reddish-orange to brown crystalline solid at room temperature.[\[1\]](#) [\[3\]](#)[\[5\]](#) It is generally insoluble in water but soluble in organic solvents like acetonitrile.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The compound is noted for its moderate thermal stability.[\[3\]](#) A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **1,1'-Diacetylferrocene**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄ FeO ₂	[1] [2] [6]
Molecular Weight	270.10 g/mol	[1] [6]
Appearance	Red to brown crystalline powder/crystals	[1] [5]
Melting Point	122 - 128 °C	[1] [5] [10]
Boiling Point	166.6 °C at 760 mmHg	[1]
Solubility	Insoluble in water; Soluble in acetonitrile	[6] [7] [8] [9]
Flash Point	53.1 °C	[1]

Chemical Properties and Reactivity

1,1'-diacetylferrocene exhibits reactivity characteristic of both the ferrocene moiety and the acetyl substituents. The ferrocene core can undergo oxidation at the iron center. The compound is generally stable under standard ambient conditions but is incompatible with strong oxidizing agents.[\[10\]](#)[\[11\]](#)

The acetyl groups undergo reactions typical of ketones. For instance, the hydroxyl group can be substituted to produce various derivatives, such as carboxylic acids or alcohols.[\[6\]](#) It can also react with peroxides to form corresponding hydroperoxides.[\[6\]](#) The synthesis of **1,1'-diacetylferrocene** itself is a classic example of a Friedel-Crafts acylation reaction on the aromatic cyclopentadienyl rings of ferrocene.[\[12\]](#)[\[13\]](#)

Spectroscopic Properties

The structural features of **1,1'-diacetylferrocene** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of **1,1'-diacetylferrocene** is characterized by strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the two acetyl groups, typically appearing in the range of 1700-1750 cm^{-1} .^[14] Additionally, C-H stretching vibrations from the methyl groups and the cyclopentadienyl rings are observed around 2800-3000 cm^{-1} .^[14] The ferrocene skeleton also contributes to characteristic peaks in the fingerprint region below 1400 cm^{-1} .^[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **1,1'-diacetylferrocene** provides clear evidence of its symmetrical structure. It typically shows three main signals: a singlet for the six protons of the two methyl groups (CH_3) at approximately 2.4 ppm, and two triplets or multiplets for the eight protons of the two cyclopentadienyl rings, appearing around 4.5 ppm and 4.8 ppm.^[15]

The ^{13}C NMR spectrum further confirms the structure, with characteristic signals for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopentadienyl rings.^[16]

UV-Vis Spectroscopy

The electronic spectrum of ferrocene derivatives is of interest. While specific lambda-max values for **1,1'-diacetylferrocene** require experimental determination, the introduction of acetyl groups, which are electron-withdrawing, is expected to influence the electronic transitions within the molecule compared to unsubstituted ferrocene.

A summary of the key spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for **1,1'-Diacetylferrocene**

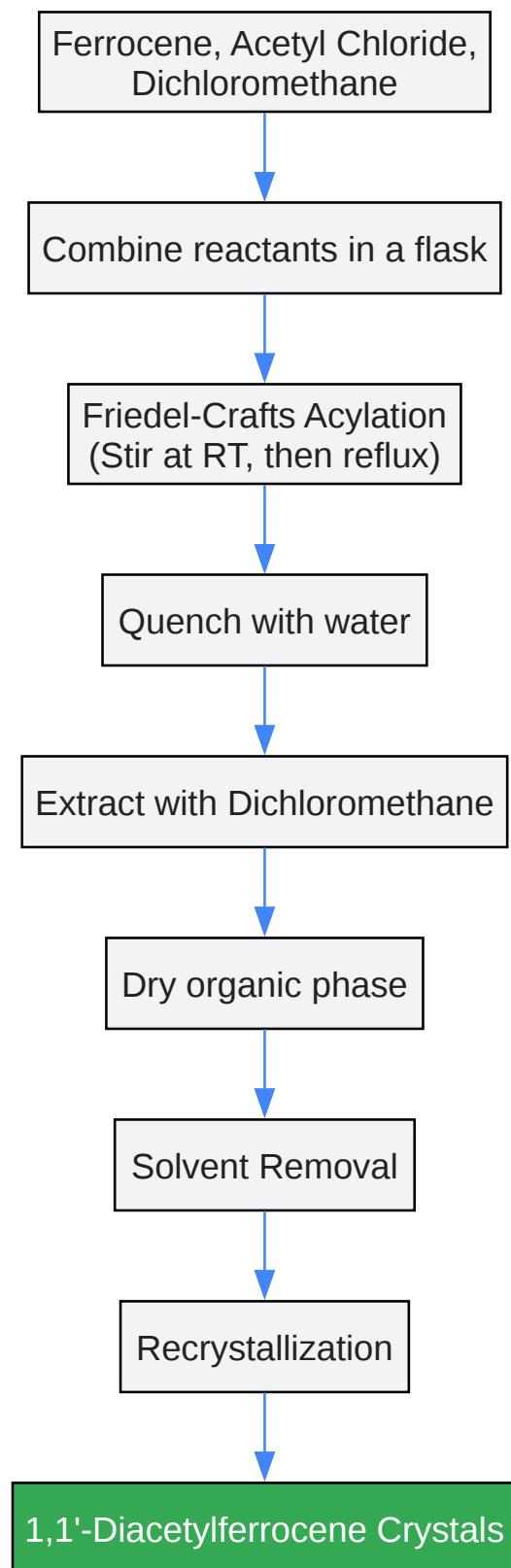
Technique	Key Features	Reference(s)
IR Spectroscopy	Strong C=O stretch (1700-1750 cm^{-1}), C-H stretches (2800-3000 cm^{-1})	[14]
^1H NMR Spectroscopy	Singlet at \sim 2.4 ppm (6H, 2x CH_3), Multiplets at \sim 4.5 ppm (4H) and \sim 4.8 ppm (4H)	[15]
^{13}C NMR Spectroscopy	Signals for carbonyl, methyl, and cyclopentadienyl carbons	[16]

Experimental Protocols

Synthesis of 1,1'-Diacetylferrocene via Friedel-Crafts Acylation

This protocol describes the synthesis of **1,1'-diacetylferrocene** from ferrocene and acetyl chloride.[7][12]

Materials:


- Ferrocene
- Acetyl chloride
- Aluminum trichloride (anhydrous)
- Dichloromethane (anhydrous)
- Distilled water
- Ice
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser

- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask, a mixture of ferrocene (0.03-0.06 moles), dichloromethane (80-100 ml), and acetyl chloride (0.1-0.16 moles) is prepared.[7]
- The flask is cooled in an ice bath, and anhydrous aluminum trichloride is added portion-wise with stirring.
- The reaction mixture is stirred at room temperature for 3-5 hours.[7]
- The reaction is then heated to reflux for 3-4 hours.[7]
- After cooling, the reaction is quenched by the slow, dropwise addition of 70-100 ml of distilled water to hydrolyze the aluminum trichloride.[7]
- The mixture is transferred to a separatory funnel, and the organic layer (dichloromethane) is separated.[7]
- The aqueous layer is extracted three times with small portions of dichloromethane.[7]
- The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[7]
- The crude product can be purified by recrystallization from an aqueous solution to obtain red, needle-like crystals of **1,1'-diacetylferrocene**.[7]

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,1'-diacetylferrocene**.

Characterization Methods

Melting Point Determination: The melting point of the purified **1,1'-diacetylferrocene** can be determined using a standard melting point apparatus. The observed melting point range should be compared with the literature values (122-128 °C).[5]

Spectroscopic Analysis:

- IR Spectroscopy: An IR spectrum of the product can be obtained using a KBr pellet or as a thin film. The presence of a strong absorption band in the 1700-1750 cm⁻¹ region is indicative of the carbonyl groups.[14]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).[16] The chemical shifts, multiplicities, and integrations of the signals should be analyzed to confirm the structure of **1,1'-diacetylferrocene**.[15]

Safety and Handling

1,1'-Diacetylferrocene is harmful if swallowed, in contact with skin, or if inhaled.[10][17] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17] Avoid breathing dust.[10] In case of contact with skin or eyes, flush with copious amounts of water.[18] Store in a cool, dry place under an inert atmosphere.[7][8]

Conclusion

1,1'-diacetylferrocene is a compound of significant interest with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its functional groups make it a versatile platform for further chemical modifications. This guide provides essential data and protocols to facilitate its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ferrocene, 1,1'-diacetyl- [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. americanelements.com [americanelements.com]
- 6. 1,1'-Diacetylferrocene | 1273-94-5 | FD35258 | Biosynth [biosynth.com]
- 7. 1,1'-Diacetylferrocene CAS#: 1273-94-5 [m.chemicalbook.com]
- 8. 1,1'-Diacetylferrocene price,buy 1,1'-Diacetylferrocene - chemicalbook [chemicalbook.com]
- 9. 1,1'-Diacetylferrocene, CAS No. 1273-94-5 - iChemical [ichemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. Page loading... [wap.guidechem.com]
- 14. brainly.com [brainly.com]
- 15. organic chemistry - How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. spectrabase.com [spectrabase.com]
- 17. echemi.com [echemi.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of 1,1'-diacetylferrocene?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072986#what-are-the-physical-and-chemical-properties-of-1-1-diacetylferrocene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com